(1S)-1-cyclohexylethylamine exact mass and molecular weight
(1S)-1-cyclohexylethylamine exact mass and molecular weight
An In-Depth Technical Guide to (1S)-1-cyclohexylethylamine: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (1S)-1-cyclohexylethylamine, a pivotal chiral amine in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details the compound's fundamental physicochemical properties, established methodologies for its synthesis and analysis, and its critical applications, particularly in the pharmaceutical industry.
Introduction: The Significance of (1S)-1-cyclohexylethylamine
(1S)-1-cyclohexylethylamine, also known as (S)-(+)-1-Cyclohexylethylamine, is a chiral primary amine that serves as an essential building block in asymmetric synthesis.[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds. In pharmaceutical and agrochemical research, isolating a specific stereoisomer is often crucial for therapeutic efficacy, selectivity, and minimizing off-target effects. This compound's utility stems from its role as both a resolving agent for racemic mixtures and a foundational component for constructing more complex chiral molecules.[2]
Core Physicochemical and Molecular Data
A precise understanding of a compound's mass and weight is fundamental for both analytical characterization and stoichiometric calculations in synthesis. It is critical to distinguish between molecular weight and exact mass.
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Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of its elements. It is used for macroscopic calculations, such as determining the mass of reagents for a reaction.
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Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS) for accurate molecular formula determination.
The key quantitative data for (1S)-1-cyclohexylethylamine are summarized below.
Table 1: Molecular and Mass Specifications
| Parameter | Value | Source |
| IUPAC Name | (1S)-1-cyclohexylethanamine | [3] |
| Molecular Formula | C₈H₁₇N | [4][3][5] |
| Molecular Weight | 127.23 g/mol | [4][3][6][7] |
| Exact Mass | 127.136099547 Da | [3] |
| CAS Number | 17430-98-7 | [4][3][6][7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Density | 0.856 g/mL at 25 °C | [6][7] |
| Boiling Point | 60 °C at 12 mmHg | [6][7] |
| Refractive Index | n20/D 1.4614 | [6][7] |
| Optical Activity | [α]25/D +3.5°, neat | [7] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6][7] |
Synthesis and Chiral Resolution
While several methods exist for the synthesis of 1-cyclohexylethylamine, such as the reductive amination of cyclohexyl methyl ketone, achieving high enantiomeric purity often requires a subsequent resolution step.[1] The most common and industrially scalable method for isolating the (S)-enantiomer is through diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.
Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine
This protocol outlines the classical resolution of a racemic mixture of 1-cyclohexylethylamine. The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts with different solubilities, allowing them to be separated by fractional crystallization.
Materials:
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(±)-1-cyclohexylethylamine (1.0 eq)
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L-(+)-Tartaric acid (0.5 eq)
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Methanol
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50% (w/v) Sodium Hydroxide (NaOH) solution
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Diethyl ether (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, Büchner funnel)
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Heating mantle and magnetic stirrer
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Rotary evaporator
Procedure:
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Diastereomeric Salt Formation:
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In an Erlenmeyer flask, dissolve L-(+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount of hot methanol with stirring.[1]
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In a separate flask, dissolve racemic (±)-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.
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Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. A precipitate, the diastereomeric salt, will begin to form.[1]
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Fractional Crystallization:
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Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to maximize crystallization.
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Collect the precipitated salt by vacuum filtration using a Büchner funnel. The solid is enriched in the (S)-amine-(+)-tartrate diastereomer.
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The filtrate can be processed to recover the (R)-enantiomer.
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To improve purity, the collected salt can be recrystallized from a minimal amount of hot methanol.
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-
Liberation of the Free Amine:
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Suspend the purified diastereomeric salt in water.
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Add 50% NaOH solution dropwise with vigorous stirring until the solution is strongly alkaline (pH > 12). This decomposes the salt and liberates the free (S)-amine.[2]
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Transfer the mixture to a separatory funnel and extract the free amine into diethyl ether (perform 2-3 extractions).
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Isolation and Purification:
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Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Remove the solvent using a rotary evaporator.
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The resulting liquid is (1S)-1-cyclohexylethylamine. For highest purity, it can be further purified by vacuum distillation.
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Diagram: Chiral Resolution Workflow
Caption: Workflow for chiral resolution of (±)-1-cyclohexylethylamine.
Analytical Characterization for Quality Control
Verifying the identity and, crucially, the enantiomeric purity of (1S)-1-cyclohexylethylamine is a standard requirement. The most common technique for determining enantiomeric excess (ee) is chiral chromatography.
Protocol: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Objective: To separate and quantify the (S) and (R) enantiomers of 1-cyclohexylethylamine to determine the enantiomeric excess of the sample.
Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
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Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A common starting point is 95:5 Hexane:Isopropanol + 0.1% DEA.
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Sample: (1S)-1-cyclohexylethylamine, dissolved in the mobile phase.
Procedure:
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System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
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Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase.
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Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
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Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength (e.g., 210 nm). Two separate peaks corresponding to the two enantiomers should be observed.
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Calculation: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the area of the (S)-enantiomer peak and Area_R is the area of the (R)-enantiomer peak.
Diagram: Analytical Quality Control Workflow
Caption: Standard analytical workflow for QC of chiral amines via HPLC.
Applications in Research and Drug Development
The primary value of (1S)-1-cyclohexylethylamine lies in its application as a chiral auxiliary and building block.
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Chiral Building Block: It is incorporated directly into the structure of target molecules, imparting its chirality to the final product. This is critical in pharmaceuticals where only one enantiomer provides the desired therapeutic effect. For example, its enantiomer, (R)-(-)-1-cyclohexylethylamine, is a known intermediate in the synthesis of the antiplatelet drug Clopidogrel.[8]
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Resolving Agent: As demonstrated in the protocol above, it can be used to resolve racemic acids, aldehydes, and ketones.
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Ligand Synthesis for Asymmetric Catalysis: The amine can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, which are essential for producing enantiomerically pure substances on a large scale.
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Synthetic Reagent: It is used in various chemical transformations, such as in the synthesis of (S)-(-)-ferrocenylimine by reacting with ferrocenecarboxaldehyde, a compound used in further synthetic applications.[6][9]
Conclusion
(1S)-1-cyclohexylethylamine is a compound of significant utility in the fields of organic chemistry and drug development. A firm grasp of its fundamental properties, particularly its exact mass for analytical purposes and its molecular weight for synthetic calculations, is essential for its effective use. The protocols for its resolution and analytical characterization provided in this guide represent standard, field-proven methodologies that ensure the quality and stereochemical integrity required for advanced scientific research.
References
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PubChem. (S)-(+)-1-Cyclohexylethylamine. National Center for Biotechnology Information. [Link]
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NIST. (S)-(+)-1-Cyclohexylethylamine. National Institute of Standards and Technology. [Link]
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NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Scientific Laboratory Supplies. (S)-(+)-1-Cyclohexylethylamine. SLS. [Link]
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Apicule. (-)-1-Cyclohexylethylamine (CAS No: 5913-13-3). Apicule. [Link]
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